molecular formula C6H4ClIO B1424305 3-Chloro-5-iodophenol CAS No. 861347-86-6

3-Chloro-5-iodophenol

Cat. No. B1424305
M. Wt: 254.45 g/mol
InChI Key: QBNIBNUEBBJVFN-UHFFFAOYSA-N
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Description

3-Chloro-5-iodophenol is a chemical compound with the molecular formula C6H4ClIO . It has an average mass of 254.453 Da and a monoisotopic mass of 253.899521 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodophenol consists of a phenol group with chlorine and iodine substituents . The molecule has one hydrogen bond acceptor and one hydrogen bond donor .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-iodophenol are not available, iodophenols are known to participate in a variety of coupling reactions where the iodide substituent is displaced .


Physical And Chemical Properties Analysis

3-Chloro-5-iodophenol has a density of 2.1±0.1 g/cm³, a boiling point of 301.5±27.0 °C at 760 mmHg, and a flash point of 136.2±23.7 °C . It has a molar refractivity of 45.9±0.3 cm³ .

Scientific Research Applications

1. Environmental Impact and Water Treatment

3-Chloro-5-iodophenol has been identified in aquatic environments, particularly as a by-product of water disinfection processes. Studies have found its presence in river water, wastewater treatment plant effluent, and medical wastewater. The compound, along with other iodophenols, can be effectively oxidized by ferrate (Fe(VI)), transforming into stable and non-toxic compounds. This oxidation also plays a role in deiodination, which is crucial for water treatment and reducing the toxicity of iodinated by-products (Wang et al., 2022).

2. Interaction with Disinfectants

Iodophenols, including 3-Chloro-5-iodophenol, form during the interaction of iodide and organic matter in water with disinfectants like chlorine and chloramine. These compounds are of interest due to their potential toxicity and role as disinfection by-products (DBPs). Understanding their formation and transformation can inform safer and more efficient water treatment methods, especially in controlling iodinated DBP formation during cooking and other household activities (Pan et al., 2016).

3. Toxicological Aspects

The toxicity of iodophenols, such as 3-Chloro-5-iodophenol, has been studied in the context of their presence as DBPs in drinking water. Research has explored the transformation of these compounds and their acute toxicity, particularly how chlorination can mitigate their harmful effects by converting them into less toxic substances like iodate and chlorinated aliphatic DBPs. These findings are crucial for understanding the health implications of iodophenols in water supplies and developing strategies to manage their risks (Wang et al., 2021).

4. Chemical Synthesis and Applications

3-Chloro-5-iodophenol can serve as a precursor or a component in various chemical syntheses. For example, its derivatives have been used in the synthesis of gallium(III) complexes, which show promise in anticancer activity, particularly against cisplatin-resistant neuroblastoma cells. This highlights the potential of 3-Chloro-5-iodophenol derivatives in medicinal chemistry and pharmaceutical research (Shakya et al., 2006).

5. Photodegradation and Environmental Fate

Studies on halophenolic DBPs, including 3-Chloro-5-iodophenol, have examined their behavior in aquatic environments, particularly their photodegradation in seawater. This research is vital for understanding the environmental fate of these compounds when discharged into marine ecosystems, as well as their potential impacts on marine life. The findings suggest that the photodegradation of such compounds in seawater is generally a detoxification process, beneficial for mitigating their environmental impact (Liu et al., 2017).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting .

Future Directions

3-Chloro-5-iodophenol could potentially be used in various scientific research studies . Its derivatives could be explored for their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

3-chloro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNIBNUEBBJVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698909
Record name 3-Chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodophenol

CAS RN

861347-86-6
Record name 3-Chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HH Hodgson, JS Wignall - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… Since 3-iodophenol on nitrosation behaves differently from 3-chloro- and 3-bromo-phenols (Hodgson and Moore, 1925, 127, 2260), the direct nitrosation of 3-chloro-5-iodophenol was …
Number of citations: 8 pubs.rsc.org
LC Campeau, Q Chen, D Gauvreau… - … Process Research & …, 2016 - ACS Publications
… First, 3-chloro-5-iodophenol was coupled with pyridine 2-chloro-3-fluoro-4-trifluoromethylpyridine by carbonate-mediated SNAr, affording 5 in 91% assay yield on 65 kg scale. …
Number of citations: 66 pubs.acs.org
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
… First, 3-iodo-chlorobenzene was used as the starting material to prepare 3-chloro-5-iodophenol (187) (Scheme 32).56 Interestingly, this one-step process offers the advantage of using …
L Jacobs, A van der Westhuyzen, N Pribut… - ACS Medicinal …, 2023 - ACS Publications
… Indeed, it would have been possible to directly couple 49 to 3-chloro-5-iodophenol and simply use that at the start of the synthesis. However, we intentionally followed the same route as …
Number of citations: 1 pubs.acs.org
SG Koenig, DK Leahy, AS Wells - Organic Process Research & …, 2018 - ACS Publications
Starting in 2007, the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) has invested in sustainable chemical reactions and technologies in order to positively impact …
Number of citations: 34 pubs.acs.org
VDN Yadavalli, RS Kambhampati - Applications of Nanotechnology for …, 2020 - Springer
… In the alternate approach (Scheme 13), as disclosed by Louis-Charles Campeau et al., pyridone (2) synthesis was achieved by starting from 3-chloro-5-iodophenol, which was coupled …
Number of citations: 2 link.springer.com
A Khandazhinskaya, E Matyugina, M Novikov - Annual Reports in Medicinal …, 2021 - Elsevier
… Stage A included several steps and began with the condensation of 1-fluoro-2-methoxy-4-nitrobenzene 75 and 3-chloro-5-iodophenol 76 under the conditions of the S N Ar reaction. …
Number of citations: 2 www.sciencedirect.com
IF Yu, JW Wilson, JF Hartwig - Chemical Reviews, 2023 - ACS Publications
… The 3-chloro-5-iodophenol intermediate was then further coupled with cyanide, and the resulting benzonitrile was used in an S N Ar reaction to afford doravirine (Scheme 54a). (113) In …
Number of citations: 2 pubs.acs.org

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